N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503559
InChI: InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m0/s1
SMILES:
Molecular Formula: C40H46NO2PSSi
Molecular Weight: 663.9 g/mol

N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC16503559

Molecular Formula: C40H46NO2PSSi

Molecular Weight: 663.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide -

Specification

Molecular Formula C40H46NO2PSSi
Molecular Weight 663.9 g/mol
IUPAC Name N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m0/s1
Standard InChI Key ZPKWNQHLTCPFJE-IEVWRSCNSA-N
Isomeric SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C

Introduction

N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organosulfur compound that belongs to the class of sulfinamides. These compounds are characterized by the presence of a sulfinyl group (R-S(=O)-NH2) attached to an amine, which plays a crucial role in their applications in organic synthesis, particularly in asymmetric synthesis and catalysis.

Structural Features

The compound's structure includes a tert-butyl(diphenyl)silyl group attached to a phenyl ring, which is further connected to a diphenylphosphanylethyl moiety. This configuration contributes to its utility in stereoselective synthesis due to its chiral nature.

ComponentDescription
tert-butyl(diphenyl)silylProtecting group for the phenol, enhancing stability and solubility.
DiphenylphosphanylethylProvides a phosphorus center, potentially useful in catalytic reactions.
Sulfinamide moietyActs as a chiral auxiliary, facilitating enantioselective synthesis.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions that require careful control of stereochemistry and functional group compatibility. Key steps may include the formation of the sulfinamide moiety and the attachment of the tert-butyl(diphenyl)silyl group to the phenyl ring.

Applications in Organic Synthesis

Sulfinamides, including this compound, are extensively used as chiral auxiliaries in asymmetric synthesis. They enhance enantioselectivity by stabilizing transition states during nucleophilic attacks, facilitating the selective formation of enantiomers.

ApplicationDescription
Asymmetric SynthesisActs as a chiral auxiliary to enhance enantioselectivity.
CatalysisPotential use in catalytic reactions due to the presence of a phosphorus center.
Pharmaceutical DevelopmentContributes to the development of chiral pharmaceuticals.

Research Findings and Future Directions

Research on sulfinamides highlights their versatility in synthetic organic chemistry. Future studies may focus on optimizing synthesis routes, exploring new applications in catalysis, and developing novel chiral auxiliaries for asymmetric synthesis.

While specific data on N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is limited, its structural features and potential applications align with broader trends in sulfinamide research. Further investigation into its properties and reactivity could reveal new opportunities in organic synthesis and pharmaceutical development.

References:

- EvitaChem: N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide.
- Biocompare: [S(R)]-N-[(1R)-1-[2-((tert-Butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide.
- Google Patents: Method for preparing chiral tert-butyl sulfinamide.
- Organic Syntheses: (+)-2-Methyl-2-Propanesulfinamide.

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